

Generating a Consensus Sequence with CAP3: Application Notes and Protocols

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Compound of Interest

Compound Name: CAP 3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of genomics, molecular biology, and drug development, the accurate assembly of DNA fragments into a contiguous sequence, or "contigo," is a foundational step. This process is crucial for a variety of downstream applications, including gene discovery, variant analysis, and the characterization of novel therapeutic targets. CAP3 (Contig Assembly Program 3) is a widely used and effective bioinformatics tool for the assembly of DNA sequence reads to generate a consensus sequence.^{[1][2][3]}

CAP3 employs an overlap-layout-consensus strategy to piece together individual sequence reads.^[1] It is particularly well-suited for assembling Sanger sequencing reads and has been instrumental in numerous research projects. The program identifies overlapping regions between reads, arranges them into a coherent layout, and then calculates the most likely base at each position to form a high-quality consensus sequence. This document provides detailed application notes and protocols for utilizing CAP3 to generate consensus sequences, tailored for researchers, scientists, and professionals in the field of drug development.

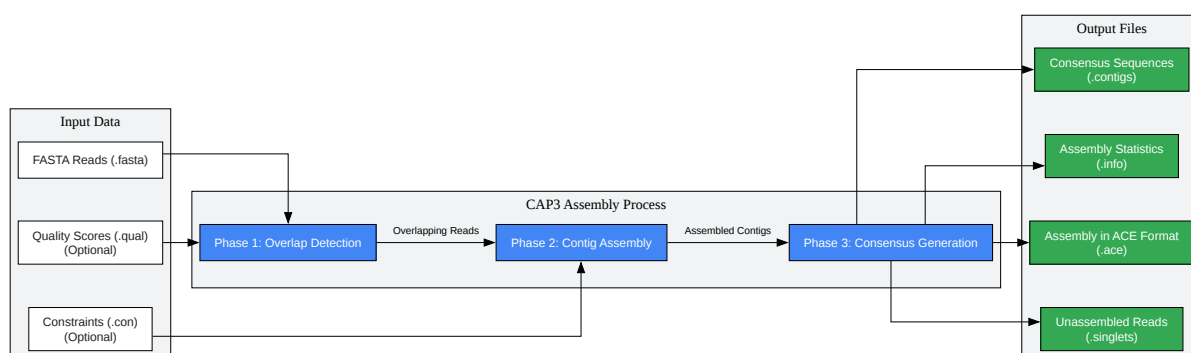
Materials

To generate a consensus sequence using CAP3, you will need the following:

- **CAP3 Software:** The CAP3 program must be installed on your system. It is available for various Unix-based operating systems.
- **Input Sequence Reads:** A set of DNA sequence reads in a FASTA formatted file. This is the primary input for the CAP3 program.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- **Optional - Quality Scores File:** A file containing the quality scores for the bases in your sequence reads, typically in a .qual file format. The use of quality scores can significantly improve the accuracy of the consensus sequence.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- **Optional - Forward-Reverse Constraints File:** A file specifying constraints between pairs of reads, such as their expected orientation and distance. This is particularly useful for assembling larger genomic regions and resolving repeats.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Experimental Workflow

The CAP3 assembly process can be conceptualized as a three-phase workflow. This workflow begins with the initial processing of sequence reads and culminates in the generation of a high-quality consensus sequence.



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CAP3 experimental workflow from input to consensus sequence.

Experimental Protocols

This section provides a detailed protocol for generating a consensus sequence using CAP3 from the command line.

Protocol 1: Basic Consensus Sequence Generation

This protocol outlines the fundamental steps for assembling a set of sequence reads into a consensus sequence using default parameters.

- Prepare your input file: Ensure your sequence reads are in a single FASTA file (e.g., my_reads.fasta).

- Open a terminal or command prompt.
- Navigate to the directory containing your FASTA file.
- Execute the CAP3 program with the following command:
- Interpreting the Output: Upon successful execution, CAP3 will generate several output files in the same directory:
 - `my_reads.fasta.cap.contigs`: This file contains the generated consensus sequences in FASTA format.
 - `my_reads.fasta.cap.info`: This file provides detailed statistics about the assembly process.
 - `my_reads.fasta.cap.singletons`: This file contains the reads that were not assembled into any contig.
 - `my_reads.fasta.cap.ace`: An ACE format file that can be used for viewing the assembly in other programs like Tablet.[\[6\]](#)
 - Other files providing additional details on the assembly.

Protocol 2: Advanced Consensus Generation with Quality Scores and Adjusted Parameters

For more complex datasets or to achieve higher accuracy, you can utilize quality scores and adjust various assembly parameters.

- Prepare your input files:
 - A FASTA file of your sequence reads (e.g., `my_reads.fasta`).
 - A corresponding quality file (e.g., `my_reads.qual`). The names of the reads in both files must match.
- Execute the CAP3 program with desired options:

In this example:

- -p 95: Sets the overlap percent identity cutoff to 95%. This means that for two reads to be considered overlapping, they must have at least 95% sequence identity in the overlapping region.
- -o 50: Sets the minimum overlap length to 50 base pairs.
- > my_assembly.log: Redirects the standard output, which contains detailed information about the assembly process, to a log file for later review.

Data Presentation: Understanding Assembly Statistics

The .info file generated by CAP3 contains valuable quantitative data that allows for an assessment of the assembly quality. Below is a summary of the key statistics typically found in this file.

Statistic	Description
Number of reads	The total number of sequence reads provided as input.
Number of contigs	The total number of consensus sequences generated from the assembly.
Number of singlets	The number of reads that were not assembled into any contig.
Average contig length	The average length of the generated consensus sequences.
N50 contig length	The length of the shortest contig in the set that contains at least 50% of the total assembly length. This is a common metric for assembly contiguity.
Longest contig	The length of the longest consensus sequence generated.
Total bases in contigs	The total number of bases in all the generated consensus sequences.
Mean coverage per contig	The average number of reads covering each base position within the contigs.

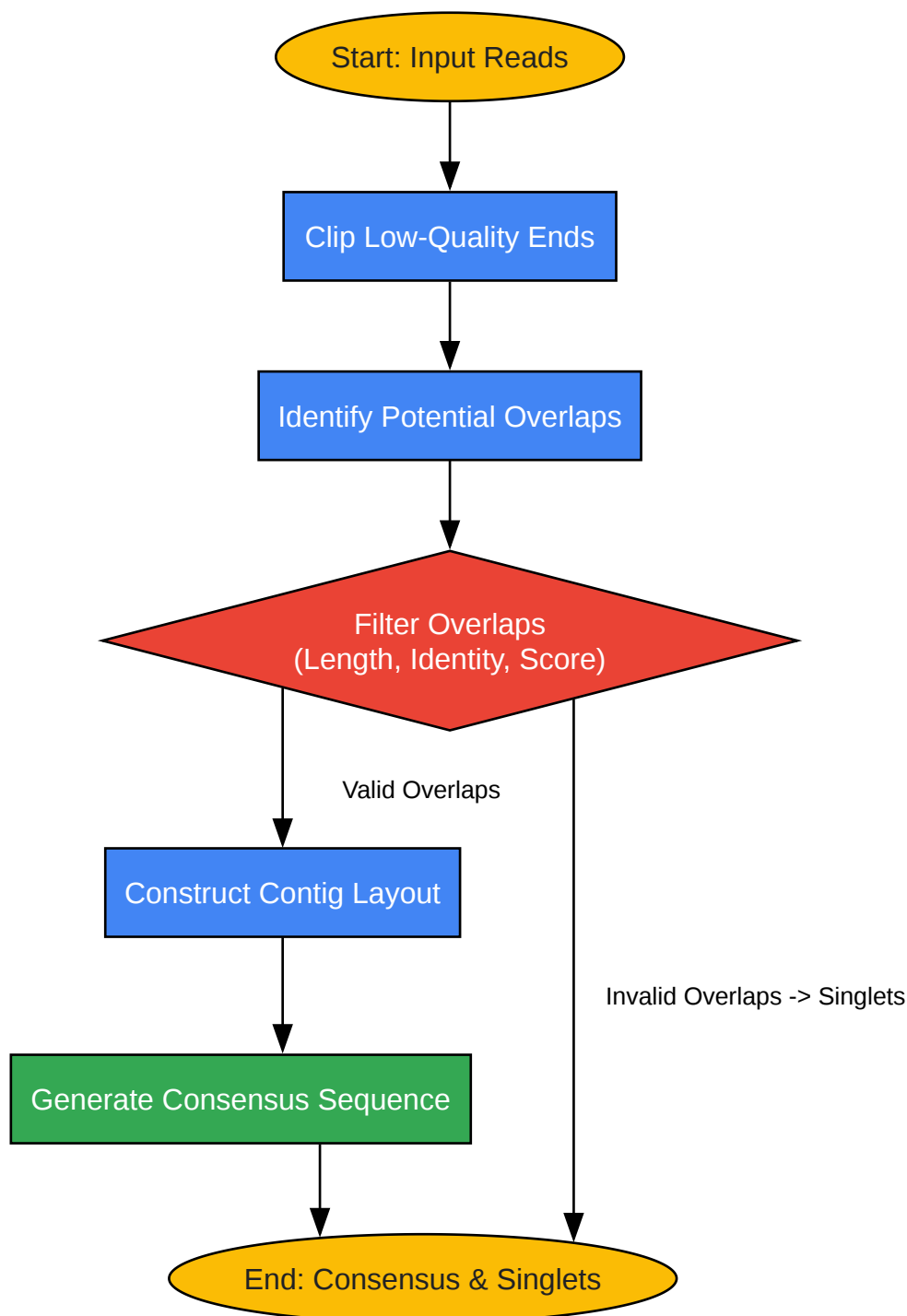
Command-Line Options for Fine-Tuning Assembly

CAP3 offers a range of command-line options to customize the assembly process. Adjusting these parameters can be critical for achieving optimal results with different types of sequencing data.

Option	Parameter	Description	Default Value
-p		Overlap percent identity cutoff.	90
-o		Overlap length cutoff.	40
-s		Overlap similarity score cutoff.	900
-d		Max qscore sum at differences. Overlaps with a higher sum of quality scores at mismatched bases are removed.	200
-c		Base quality cutoff for clipping.	12
-b		Base quality cutoff for differences.	20
-m		Match score factor for similarity calculation.	2
-n		Mismatch score factor for similarity calculation.	-5
-g		Gap penalty factor for similarity calculation.	6
-f		Maximum gap length in an overlap.	20
-r		Whether to consider reverse orientation reads in assembly (1 for yes, 0 for no).	1

Signaling Pathways and Logical Relationships

The logic of the CAP3 assembly algorithm can be visualized as a decision-making pathway, where input reads are progressively filtered and assembled based on a set of defined criteria.



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Logical flow of the CAP3 assembly algorithm.

Conclusion

CAP3 remains a robust and valuable tool for de novo sequence assembly, particularly for projects utilizing Sanger sequencing data. By understanding the underlying algorithm, appropriately formatting input files, and judiciously applying the available command-line options, researchers can effectively generate high-quality consensus sequences. The protocols and application notes provided here serve as a comprehensive guide for scientists and drug development professionals to harness the full potential of CAP3 in their research endeavors. For more complex genomic projects, the use of quality scores and forward-reverse constraints is highly recommended to improve the accuracy and contiguity of the final assembly.

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